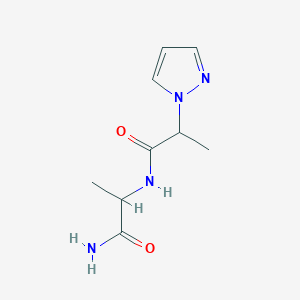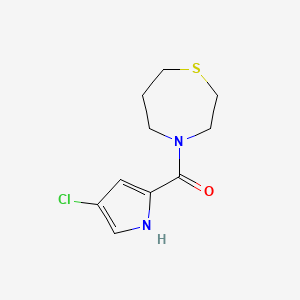![molecular formula C17H28N2O2 B7553682 1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7553682.png)
1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide, also known as CP-690,550, is a small molecule drug that belongs to the class of Janus kinase (JAK) inhibitors. It was first synthesized in 2005 by Pfizer as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. Since then, CP-690,550 has been extensively studied for its therapeutic potential and mechanism of action.
Mécanisme D'action
1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide selectively inhibits JAK3 and to a lesser extent, JAK1. JAK3 is primarily expressed in immune cells and is involved in the signaling pathway of interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide can reduce the activation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. Additionally, 1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide can also inhibit the activity of JAK1, which is involved in the signaling pathway of several cytokines such as interferons and IL-6.
Biochemical and Physiological Effects
1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide has been shown to reduce inflammation and prevent the activation of immune cells in vitro and in vivo. In rheumatoid arthritis patients, 1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide treatment led to a significant reduction in the number of swollen and tender joints, as well as a decrease in the levels of inflammatory markers such as C-reactive protein and erythrocyte sedimentation rate. In psoriasis patients, 1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide treatment led to a significant improvement in skin lesions and a reduction in the levels of proinflammatory cytokines such as IL-17 and IL-23.
Avantages Et Limitations Des Expériences En Laboratoire
1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide has several advantages as a research tool, including its high selectivity for JAK3 and JAK1, as well as its ability to inhibit cytokine signaling pathways. However, 1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide also has some limitations, including its potential for off-target effects and toxicity. Additionally, the use of 1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide in animal models may not fully reflect the clinical efficacy and safety of the drug in humans.
Orientations Futures
1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide has shown promising results in clinical trials for the treatment of various autoimmune diseases. However, there are still several areas of research that need to be explored. One future direction is the development of more selective JAK inhibitors that can target specific JAK isoforms. Another direction is the investigation of the long-term safety and efficacy of 1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide in patients. Additionally, the use of 1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide in combination with other immunomodulatory agents may enhance its therapeutic potential in certain diseases.
Méthodes De Synthèse
The synthesis of 1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide involves several steps, starting with the reaction of 4-ethylcyclohexanone with cyclopropylmagnesium bromide to form the corresponding alcohol. This is followed by a series of reactions involving protection and deprotection of functional groups, ultimately leading to the formation of the target compound. The synthesis of 1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide has been optimized over the years to improve yield and purity.
Applications De Recherche Scientifique
1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide has been extensively studied for its therapeutic potential in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential in preventing organ transplant rejection and treating certain types of cancer. 1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking JAK activity, 1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide can reduce inflammation and prevent the activation of immune cells.
Propriétés
IUPAC Name |
1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-2-12-3-5-13(6-4-12)10-18-17(21)14-9-16(20)19(11-14)15-7-8-15/h12-15H,2-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOECEGWTHNYFGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)CNC(=O)C2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,6-dimethylmorpholin-4-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7553606.png)

![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2-(4-pyrrol-1-ylphenyl)acetamide](/img/structure/B7553611.png)

![8-[[Butyl(methyl)sulfamoyl]amino]quinoline](/img/structure/B7553626.png)
![4-[[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidin-1-yl]methyl]-2-pyrimidin-2-yl-1,3-thiazole](/img/structure/B7553634.png)
![4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine](/img/structure/B7553636.png)
![3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553651.png)
![1-[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B7553652.png)
![4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)butanamide](/img/structure/B7553658.png)
![Cyclopentyl-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]methanone](/img/structure/B7553662.png)
![3-[2-(3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7553675.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)piperidine](/img/structure/B7553684.png)
